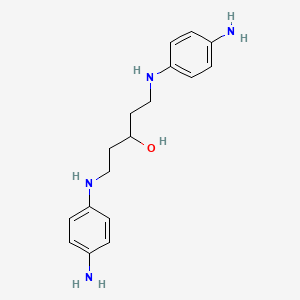

1,5-Bis(4-aminoanilino)pentan-3-ol

Description

1,5-Bis(4-aminoanilino)pentan-3-ol is a synthetic diarylpentanoid derivative characterized by a central pentan-3-ol backbone substituted with 4-aminoanilino groups at the 1 and 5 positions. These analogs share a pentanol/pentanoid core but differ in substituent groups, which critically influence their pharmacological properties .

Properties

CAS No. |

917950-92-6 |

|---|---|

Molecular Formula |

C17H24N4O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1,5-bis(4-aminoanilino)pentan-3-ol |

InChI |

InChI=1S/C17H24N4O/c18-13-1-5-15(6-2-13)20-11-9-17(22)10-12-21-16-7-3-14(19)4-8-16/h1-8,17,20-22H,9-12,18-19H2 |

InChI Key |

UXNHIAZYHYYQPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NCCC(CCNC2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-aminoanilino)pentan-3-ol typically involves the reaction of 1,5-dibromopentane with 4-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for 1,5-Bis(4-aminoanilino)pentan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-aminoanilino)pentan-3-ol can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of 1,5-Bis(4-nitroanilino)pentan-3-ol.

Reduction: Reformation of 1,5-Bis(4-aminoanilino)pentan-3-ol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,5-Bis(4-aminoanilino)pentan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Bis(4-aminoanilino)pentan-3-ol involves its interaction with specific molecular targets. In biological systems, it can interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The amino groups can form hydrogen bonds with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Differences :

- MS13 features 4-hydroxy-3-methoxyphenyl groups and a conjugated dienone system, whereas 1,5-Bis(4-aminoanilino)pentan-3-ol has 4-aminoanilino substituents and a saturated pentanol backbone.

- The dienone system in MS13 enhances electrophilicity, facilitating interactions with cellular thiols, while the aminoanilino groups in the target compound may improve solubility or alter receptor binding .

Pharmacological Activity :

- Cytotoxicity : MS13 exhibits potent cytotoxicity against androgen-independent prostate cancer (AIPC) cells (DU 145 and PC-3) with EC50 values of 7.57 ± 0.2 µM and 7.80 ± 0.7 µM, respectively, surpassing curcumin’s efficacy .

- Apoptosis Induction : MS13 increases caspase-3 activity (a key apoptosis executioner) and reduces anti-apoptotic Bcl-2 protein levels, suggesting a caspase-dependent mechanism .

- Anti-Migration : MS13 inhibits cancer cell migration by modulating PI3K signaling and cell cycle-related genes .

Table 1 : Comparison of MS13 and Curcumin

| Parameter | MS13 (Diarylpentanoid) | Curcumin |

|---|---|---|

| EC50 (DU 145 cells) | 7.57 ± 0.2 µM | >20 µM |

| Caspase-3 Activation | Significant | Moderate |

| Bcl-2 Suppression | Yes | Partial |

| Migration Inhibition | Strong | Weak |

1,5-Bis(4-amidinophenoxy)-3-pentanol

Structural Differences :

- This analog contains amidinophenoxy groups, which are positively charged at physiological pH, contrasting with the neutral aminoanilino groups in the target compound. This difference likely affects membrane permeability and nucleic acid interactions .

3-Methylpentan-1-ol

Structural Differences :

Mechanistic and Structural Insights

- Role of Substituents: Electron-Donating Groups (e.g., -OCH3, -NH2): Enhance solubility and modulate redox activity. For example, MS13’s methoxy groups stabilize free radicals, while amino groups in the target compound may improve bioavailability . Conjugation Systems: MS13’s dienone system enables Michael addition reactions with cellular nucleophiles, a feature absent in the saturated target compound .

- Caspase-3 Activation: A shared mechanism among diarylpentanoids, but efficacy depends on substituent-driven cellular uptake and target engagement .

Biological Activity

1,5-Bis(4-aminoanilino)pentan-3-ol, an organic compound with the molecular formula C17H22N2O, has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features dual aminoaniline groups attached to a pentan-3-ol backbone, which contribute to its distinctive chemical reactivity and biological activity. The presence of hydroxyl (-OH) and amino (-NH2) groups allows for diverse interactions with biological systems, making it a candidate for various applications in medicinal chemistry.

The biological activity of 1,5-Bis(4-aminoanilino)pentan-3-ol can be attributed to its interaction with cellular components:

- Membrane Disruption : The compound can interact with bacterial cell membranes, leading to disruption of membrane integrity. This action is primarily due to the formation of hydrogen bonds between the amino groups and phospholipid molecules in the membrane.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 1,5-Bis(4-aminoanilino)pentan-3-ol:

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | |

| Antioxidant | Potential to scavenge free radicals |

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 1,5-Bis(4-aminoanilino)pentan-3-ol against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong antimicrobial potential.

Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines (e.g., HeLa cells) revealed that treatment with varying concentrations of the compound resulted in significant cytotoxicity. The IC50 value was determined to be approximately 30 µM, suggesting that it may be effective in cancer therapy by inducing apoptosis in malignant cells.

Study 3: Antioxidant Activity

Research assessing the antioxidant properties of 1,5-Bis(4-aminoanilino)pentan-3-ol indicated that it could effectively scavenge free radicals in a DPPH assay. The compound exhibited an IC50 value of 20 µg/mL, highlighting its potential as a natural antioxidant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.